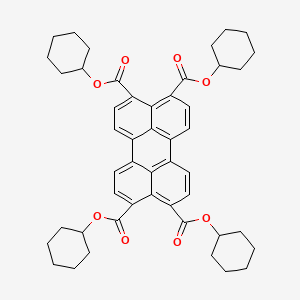

Tetracyclohexyl perylene-3,4,9,10-tetracarboxylate

Description

Properties

CAS No. |

136527-23-6 |

|---|---|

Molecular Formula |

C48H52O8 |

Molecular Weight |

756.9 g/mol |

IUPAC Name |

tetracyclohexyl perylene-3,4,9,10-tetracarboxylate |

InChI |

InChI=1S/C48H52O8/c49-45(53-29-13-5-1-6-14-29)37-25-21-33-35-23-27-39(47(51)55-31-17-9-3-10-18-31)44-40(48(52)56-32-19-11-4-12-20-32)28-24-36(42(35)44)34-22-26-38(43(37)41(33)34)46(50)54-30-15-7-2-8-16-30/h21-32H,1-20H2 |

InChI Key |

VLTMKCANMFQSIE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C(C6=C(C=C5)C(=O)OC7CCCCC7)C(=O)OC8CCCCC8)C(=O)OC9CCCCC9 |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: Perylene-3,4,9,10-tetracarboxylic Acid Dianhydride

The synthesis typically begins with perylene-3,4,9,10-tetracarboxylic acid dianhydride , a key intermediate prepared by controlled saponification and oxidation of perylene-3,4,9,10-tetracarboxylic acid diimide.

Saponification Process : Perylene-3,4,9,10-tetracarboxylic acid diimide is treated with concentrated sulfuric acid (92.5–97.5%) at elevated temperatures (210–230 °C, preferably 215–220 °C) for 2 hours to yield the dianhydride with high purity and yield. The reaction mixture is then cooled, filtered, and washed to remove impurities and colored by-products arising from oxidation and sulfation.

Purification : The crude dianhydride is dissolved in potassium hydroxide solution under nitrogen atmosphere and heated to 80–90 °C to separate half-saponified intermediates. Subsequent treatment with iron(II) sulfate and acid precipitation yields purified perylene-3,4,9,10-tetracarboxylic acid dianhydride.

Esterification to Form Tetracyclohexyl Ester

The esterification step involves reacting perylene-3,4,9,10-tetracarboxylic acid dianhydride or its derivatives with cyclohexanol or cyclohexyl alcohol under conditions that promote formation of the tetracyclohexyl ester.

General Esterification Conditions : The dianhydride is refluxed with an excess of cyclohexanol in the presence of a dehydrating agent or catalyst (e.g., acid catalyst such as sulfuric acid or Lewis acids) to promote ester bond formation at the four carboxylic acid sites.

Alternative Method Using Base Catalysis : In some syntheses, potassium carbonate or other bases in polar aprotic solvents (e.g., DMF, toluene) are used with cyclohexanol to facilitate nucleophilic attack on the anhydride, forming ester linkages efficiently.

Reaction Monitoring and Purification : The reaction progress is monitored by chromatographic techniques (e.g., silica gel column chromatography) and spectroscopic analysis (NMR, UV-Vis). The final product is purified by recrystallization or chromatography to obtain high-purity tetracyclohexyl perylene-3,4,9,10-tetracarboxylate.

Detailed Research Findings and Data

Notes on Reaction Optimization and Variants

Temperature Control : Maintaining precise temperature ranges during saponification and esterification is critical to avoid side reactions such as over-oxidation or incomplete esterification.

Solvent Choice : Aprotic solvents like DMF or toluene are preferred for base-catalyzed esterifications due to their ability to dissolve reactants and promote nucleophilic substitution.

Catalyst Selection : Acid catalysts (e.g., sulfuric acid) are traditional for esterification, but bases such as potassium carbonate combined with phase transfer catalysts (e.g., 18-crown-6) have been shown to enhance yields and selectivity in related perylene derivative syntheses.

Purity Requirements : Given the compound's application in high-performance materials, purification steps including charcoal treatment, filtration, and chromatography are essential to remove colored impurities and side products.

Summary Table of Preparation Methods

| Preparation Stage | Method Details | Key Parameters | Outcome/Remarks |

|---|---|---|---|

| Dianhydride synthesis | Saponification of diimide in H2SO4 | 215–220 °C, 2 h, 3–5x sulfuric acid | High purity intermediate for esterification |

| Dianhydride purification | KOH treatment, FeSO4 reduction, acid precipitation | 80–90 °C, N2 atmosphere | Removal of monoanhydride impurities |

| Esterification | Reflux with cyclohexanol + acid catalyst | Excess cyclohexanol, reflux time varies | Formation of tetracyclohexyl ester |

| Base-catalyzed esterification | K2CO3/Cs2CO3, 18-crown-6, DMF/toluene | 50–130 °C, 3–24 h | High yield, selective ester formation |

Scientific Research Applications

Photonic Applications

Fluorescent Probes

Tetracyclohexyl perylene-3,4,9,10-tetracarboxylate is utilized in the development of fluorescent probes. These probes are essential in biological imaging and sensing applications due to their high fluorescence quantum yields. For instance, derivatives based on perylene-3,4,9,10-tetracarboxylic tetraester have demonstrated significant enhancements in fluorescence when functionalized with specific receptors . The ability to achieve pH-sensitive fluorescence makes these compounds particularly valuable for monitoring biological processes in real-time.

Organic Light-Emitting Diodes (OLEDs)

The compound's excellent photophysical properties make it suitable for use in OLED technology. Perylene diimides (PDIs), including tetracyclohexyl perylene derivatives, exhibit strong absorption and emission characteristics that can be harnessed in light-emitting applications. Their stability and efficiency have led to their incorporation into next-generation display technologies .

Biomedical Applications

Drug Delivery Systems

Tetracyclohexyl perylene derivatives have shown promise in drug delivery systems due to their biocompatibility and ability to form nanoparticles. These nanoparticles can encapsulate therapeutic agents and deliver them effectively to target sites within the body. Studies have indicated that PDI-based nanoparticles can enhance the retention of drugs in tumor tissues through the enhanced permeability and retention (EPR) effect .

Antitumor Activity

Research has highlighted the potential of perylene diimides as antitumor agents. Their ability to inhibit telomerase activity positions them as candidates for cancer therapy. The structural modifications of tetracyclohexyl perylene derivatives may enhance their efficacy and selectivity against cancer cells .

Material Science Applications

Conductive Materials

The high electron mobility and stability of this compound make it a candidate for use in conductive materials. Its incorporation into polymers can improve the electrical properties of these materials, making them suitable for applications in organic electronics and photovoltaic devices .

Nanocomposites

The compound can be used to create nanocomposites that leverage its optical properties. By integrating tetracyclohexyl perylene into polymer matrices, researchers can develop materials with enhanced mechanical strength and optical clarity, useful for various industrial applications .

Case Study 1: Fluorescent Imaging

A study demonstrated the use of a tetraester derivative of perylene-3,4,9,10-tetracarboxylic acid as a fluorescent probe for cellular imaging. The probe exhibited significant fluorescence enhancement upon binding to target biomolecules, allowing for effective visualization in live-cell imaging applications .

Case Study 2: Cancer Therapy

In vitro studies using PDI-based nanoparticles showed a marked reduction in cancer cell viability compared to control groups. The nanoparticles were able to deliver chemotherapeutic agents directly into tumor cells while minimizing systemic toxicity .

Mechanism of Action

The mechanism of action of tetracyclohexyl perylene-3,4,9,10-tetracarboxylate is largely dependent on its interaction with molecular targets and pathways. The compound’s unique structure allows it to engage in π-π stacking interactions, hydrogen bonding, and electrostatic interactions with various biomolecules and materials. These interactions can influence the compound’s behavior in different environments, such as enhancing its fluorescence properties or facilitating its incorporation into electronic devices.

Comparison with Similar Compounds

Perylene-3,4,9,10-Tetracarboxylic Dianhydride (PTCDA)

- Structure : PTCDA is the anhydride precursor of PTCA, lacking ester or metal coordination .

- Properties : Insoluble in water but soluble in polar aprotic solvents. Exhibits strong absorption in the visible range (ε > 10<sup>4</sup> L·mol<sup>−1</sup>·cm<sup>−1</sup>) and is used as a red pigment (C.I. Pigment Red 224) .

- Applications : Serves as a precursor for synthesizing PTCA derivatives and MOFs.

Potassium Perylene Tetracarboxylate (K-Pery MOF)

- Structure: 3D MOF with K<sup>+</sup> nodes and PTCA<sup>4−</sup> linkers .

- Properties :

- Applications : Humidity sensors, printable actuators, and optoelectronic devices.

Sodium/Lithium Perylene Tetracarboxylates

- Structure : Metal salts (e.g., Na4PTC, Li4PTC) with carboxylate groups bound to alkali metals.

- Properties :

- Applications: Sustainable anode materials for Li/Na/K-ion batteries.

Water-Soluble Perylene Tetracarboxylate (PTCA<sup>4−</sup>)

- Structure : Fully deprotonated PTCA<sup>4−</sup> in aqueous solution.

- Properties :

- Applications : Photovoltaic research and light-harvesting systems.

N,N'-Dioctyl Perylene Diimide (PTCDI-C8)

- Structure : Perylene diimide with octyl chains (C41H46N4O5</sup>) .

- Properties :

- High solubility in organic solvents.

- Fluorescence with λem in the red/near-IR range.

- Applications : Organic semiconductors, field-effect transistors, and dyes.

Comparative Data Table

| Compound | Key Properties | Applications | References |

|---|---|---|---|

| PTCDA | Insoluble, strong visible absorption (ε > 10⁴ L·mol⁻¹·cm⁻¹) | Pigments, MOF precursor | [6], [20] |

| K-Pery MOF | Green PL (585 nm), humidity-responsive impedance (ΔRH = 40%) | Humidity actuators, sensors | [1], [4], [11] |

| Na/Li-PTC | Electrochemical capacity (74–97 mAh·g⁻¹), carboxylate redox | Battery anodes | [14], [22], [24] |

| PTCA<sup>4−</sup> (aqueous) | Singlet fission (triplet yield >100%), dynamic dimer formation | Photovoltaics | [9], [12] |

| PTCDI-C8 | Soluble, red/NIR fluorescence | Organic electronics, dyes | [18] |

| Zn-PTC MOF | Dual-mechanism ECL quenching (RET + electron transfer) | Biosensors | [19] |

Key Differentiators

Humidity Sensitivity : K-Pery MOF uniquely combines PL and impedance responses, unlike PTCDA or PTCDI-C8, which lack humidity sensitivity .

Electrochemical Performance : Na/Li-PTC derivatives outperform K-Pery in energy storage due to reversible carboxylate redox, whereas K-Pery is optimized for sensing .

Optical Behavior : PTCA<sup>4−</sup> in water exhibits singlet fission, a property absent in solid-state MOFs or PTCDI-C8 .

Synthetic Flexibility : PTCDA serves as a universal precursor, while metal salts and esters (e.g., PTCDI-C8) require tailored synthetic routes .

Q & A

Q. What are the standard synthesis protocols for perylene-3,4,9,10-tetracarboxylate derivatives?

Perylene-3,4,9,10-tetracarboxylate derivatives are typically synthesized via hydrolysis of the dianhydride precursor (PTCDA). A common method involves dissolving PTCDA in alkaline solutions (e.g., 0.5 M KOH or NaOH) under sonication or stirring. For example:

- KOH-based synthesis : 350 mg PTCDA in 10 mL 0.5 M KOH, sonicated for 45 min at room temperature to yield 90 mM tetracarboxylate solution .

- NaOH-based synthesis : 0.5 g PTCDA in 50 mL water with 0.356 g NaOH, stirred for 1 hour to form Na₄PTC . Characterization via IR spectroscopy shows distinct anhydride (1767 cm⁻¹) vs. carboxylate (loss of anhydride peaks) signatures .

Q. How is perylene tetracarboxylate integrated into metal-organic frameworks (MOFs)?

The carboxylate groups of perylene-3,4,9,10-tetracarboxylate act as linkers for MOF construction. Key steps include:

Q. What challenges arise in solubilizing perylene tetracarboxylate for aqueous studies?

PTCDA is insoluble in water, necessitating hydrolysis to carboxylate salts. Key factors:

- Alkaline conditions : 0.5 M KOH or NaOH ensures complete deprotonation .

- pH adjustment : Post-hydrolysis acidification (pH 5–6) precipitates intermediates like PTCA (perylene tetracarboxylic acid) .

- Co-solvents : DMF/water mixtures (5:1) improve ligand solubility during MOF synthesis .

Advanced Research Questions

Q. What mechanistic insights explain singlet fission in aqueous perylene tetracarboxylate systems?

Perylene-3,4,9,10-tetracarboxylate forms transient dimers in water, enabling singlet fission (SF) with >100% triplet quantum yield. Key findings:

- Dynamic dimerization : Observed via time-resolved absorption/fluorescence spectroscopy and NMR .

- Disorder-driven efficiency : Structural fluctuations favor SF over charge separation, with triplet lifetimes in the nanosecond range .

- Theoretical modeling : Correlates dimer geometry (e.g., slip-stacked vs. face-to-face) with SF efficiency .

Q. How does tetra-lithium perylene tetracarboxylate (PTCLi₄) perform in organic battery electrodes?

PTCLi₄ exhibits biphasic sodiation/desodiation with minimal volume change, addressing electrode stability. Key

Q. What role do perylene tetracarboxylate MOFs play in photocatalytic degradation?

Y-PTC MOF demonstrates high methylene blue degradation efficiency via:

Q. How do dynamic dimers of perylene tetracarboxylate influence optoelectronic properties?

Transient dimerization in aqueous solutions alters exciton dynamics:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.